molecular formula C30H23IN2O9 B12404465 [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

Cat. No.: B12404465
M. Wt: 682.4 g/mol
InChI Key: WMICXMSIWHLUII-KWEGCZFHSA-N
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Description

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with significant applications in various scientific fields. This compound features a unique structure characterized by multiple functional groups, including benzoate esters and iodinated pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolane ring, followed by the introduction of benzoate groups through esterification reactions. The iodinated pyrimidine moiety is then incorporated using nucleophilic substitution reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the iodinated pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving nucleic acid metabolism.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The iodinated pyrimidine moiety can bind to nucleic acids or proteins, affecting their function. This interaction can inhibit enzymatic activity or alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the iodinated pyrimidine moiety is particularly noteworthy, as it can significantly influence the compound’s interaction with biological targets.

Properties

Molecular Formula

C30H23IN2O9

Molecular Weight

682.4 g/mol

IUPAC Name

[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)/t22-,23?,24+,26-/m1/s1

InChI Key

WMICXMSIWHLUII-KWEGCZFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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